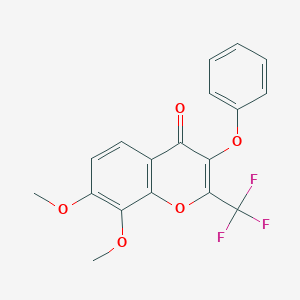

7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

Classification and Position within the Chromene Family

Chromenes constitute a fundamental class of oxygen-containing heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyran ring. The chromene family can be broadly categorized into two main structural types: 2H-chromenes and 4H-chromenes, distinguished by the position of the saturated carbon atom in the pyran ring. The compound this compound belongs to the 4H-chromene subclass, specifically the 4H-chromen-4-one derivatives, commonly referred to as chromones.

Within the chromene classification system, this compound represents a highly substituted member that combines multiple functional group families. The presence of methoxy groups classifies it among methoxylated chromenes, while the phenoxy substituent places it in the phenolic ether category. Most significantly, the trifluoromethyl group positions it within the emerging class of fluorinated chromenes, which have gained considerable attention due to their enhanced pharmacological properties. The IUPAC classification system recognizes this compound as a 4H-chromen-4-one derivative with specific substitution at positions 2, 3, 7, and 8 of the chromene ring system.

The structural relationship between different chromene types can be understood through their electronic and conformational properties. 4H-chromenes typically exhibit greater planarity compared to their 2H-counterparts, which influences their ability to participate in π-π stacking interactions and affects their biological activity. The specific substitution pattern in this compound creates a unique electronic environment that distinguishes it from other chromene derivatives. Research has demonstrated that the positioning of electron-donating groups (methoxy) in combination with electron-withdrawing groups (trifluoromethyl) can significantly modulate the compound's reactivity and biological activity.

Comparative studies with related chromene structures reveal that the specific arrangement of substituents in this compound creates optimal conditions for biological activity. Structure-activity relationship studies have shown that substitution at the 7th position with electron-donating groups enhances pharmacological activity, while electron-withdrawing groups at position 2 can improve metabolic stability. The combination of these features in a single molecule represents an advanced approach to chromene design that maximizes therapeutic potential while maintaining favorable pharmacokinetic properties.

Historical Development of Trifluoromethylated Chromene Derivatives

The development of trifluoromethylated chromene derivatives represents a relatively recent advancement in heterocyclic chemistry, emerging from the broader field of organofluorine chemistry that gained prominence in the latter half of the 20th century. Early work on chromene synthesis focused primarily on naturally occurring compounds and their simple synthetic analogs, with limited attention to fluorinated variants. The incorporation of trifluoromethyl groups into chromene structures began to attract significant interest in the 1990s as researchers recognized the potential for enhanced biological activity and improved pharmacokinetic properties in fluorinated organic compounds.

The synthesis of 2-trifluoromethyl chromenes was first systematically investigated through double carbonyl-ene reactions, which provided access to diversely substituted derivatives. This methodology represented a breakthrough in the field, as it allowed for the efficient incorporation of trifluoromethyl groups into the chromene framework under relatively mild conditions. Subsequent developments led to the discovery of transition metal-free synthetic approaches, including enaminone annulation-based methods that enabled the preparation of 3-trifluoromethyl chromones. These advances were crucial for the eventual synthesis of complex multi-substituted derivatives like this compound.

The evolution of synthetic methodologies for trifluoromethylated chromenes has been driven by the recognition of their enhanced biological properties. Research conducted in the early 2000s demonstrated that fluorinated chromene derivatives often exhibited superior enzyme inhibition profiles compared to their non-fluorinated counterparts. The regioselective nucleophilic trifluoromethylation of 2-polyfluoroalkylchromones with trimethylsilane reagents provided new synthetic pathways that enabled the preparation of 2,2-bis(trifluoromethyl)chroman-4-ones, expanding the available chemical space for drug discovery efforts.

More recent developments have focused on expanding the scope of trifluoromethylated chromene synthesis to include compounds with multiple substituents. The synthesis of 4-trifluoromethyl-2H-chromenes through reactions with vinyltriphenylphosphonium chloride according to the Schweizer protocol has provided access to new structural variants. These methodological advances have enabled the preparation of increasingly complex derivatives, culminating in compounds like this compound that combine multiple pharmacophoric elements in a single molecular framework.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound represents a sophisticated example of heterocyclic design that maximizes both electronic diversity and conformational flexibility. The chromene core provides a rigid bicyclic framework that serves as a scaffold for the strategic placement of functional groups, each contributing unique electronic and steric properties to the overall molecular structure. The planarity of the 4H-chromen-4-one system allows for effective π-conjugation across the molecule, while the specific substitution pattern creates regions of varying electron density that influence both chemical reactivity and biological activity.

The electronic structure of this compound is particularly noteworthy due to the presence of both electron-donating and electron-withdrawing substituents. The methoxy groups at positions 7 and 8 act as electron donors through both inductive and resonance effects, increasing electron density on the aromatic ring and influencing the compound's nucleophilicity. Conversely, the trifluoromethyl group at position 2 serves as a strong electron-withdrawing group, decreasing electron density through powerful inductive effects while simultaneously enhancing the electrophilicity of the carbonyl group at position 4. This electronic push-pull system creates a molecule with balanced reactivity that can participate in diverse chemical transformations.

The conformational properties of the molecule are influenced by the spatial arrangement of substituents and their potential for intramolecular interactions. The phenoxy group at position 3 can adopt various conformations relative to the chromene plane, allowing for optimization of intermolecular interactions with biological targets. The methoxy groups, being relatively small and flexible, can orient themselves to minimize steric hindrance while maximizing favorable electrostatic interactions. The trifluoromethyl group, despite its bulky nature, adopts a conformation that minimizes steric clash with adjacent substituents while maintaining its electronic influence on the chromene system.

Computational studies have revealed that the molecular orbitals of this compound exhibit unique characteristics due to the complex substitution pattern. The highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich portions of the molecule, particularly around the methoxy-substituted benzene ring, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the electron-deficient regions near the trifluoromethyl group and the carbonyl carbon. This orbital distribution pattern has important implications for the compound's reactivity and its ability to interact with biological macromolecules through various non-covalent interactions.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the established IUPAC guidelines for heterocyclic compounds, with the chromene ring system serving as the parent structure. The base name "chromen-4-one" indicates a chromene derivative with a ketone functional group at position 4, while the "4H" designation specifies the position of the saturated carbon atom in the pyran ring. This nomenclature system provides unambiguous identification of the compound's structure and allows for systematic comparison with related derivatives.

The numbering system for chromene compounds follows a specific pattern that begins with the oxygen atom of the pyran ring as position 1, proceeding around the ring to assign numbers to each carbon atom. In this compound, the trifluoromethyl group is located at position 2, the phenoxy group at position 3, the carbonyl group at position 4, and the methoxy groups at positions 7 and 8 of the fused benzene ring. This systematic approach ensures consistency in naming and facilitates literature searching and database management for researchers working with chromene derivatives.

Alternative naming systems and synonyms for this compound include the CAS registry number 315233-82-0 and the European Community number 650-829-2. The compound may also be referred to using various abbreviated forms in specialized literature, such as "dimethoxyphenoxytrifluoromethylchromone" or similar descriptive names that emphasize key structural features. Chemical databases often employ multiple naming conventions to ensure comprehensive indexing and retrieval of relevant information.

The systematic classification of this compound extends beyond simple nomenclature to include its position within various chemical classification schemes. From a pharmacological perspective, it belongs to the broader category of flavonoid-like compounds, despite being synthetic rather than naturally occurring. In terms of chemical reactivity, it can be classified as both an α,β-unsaturated ketone due to the chromone structure and as a fluorinated aromatic compound due to the trifluoromethyl substituent. These multiple classification schemes reflect the compound's complex nature and its potential utility across different areas of chemical and biological research.

| Classification Category | Designation | Significance |

|---|---|---|

| IUPAC Name | 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one | Official systematic name |

| Chemical Class | 4H-chromen-4-one derivative | Primary structural classification |

| CAS Number | 315233-82-0 | Unique chemical registry identifier |

| Molecular Formula | C₁₈H₁₃F₃O₅ | Elemental composition |

| Molecular Weight | 366.3 g/mol | Physical property |

| Functional Groups | Chromone, ether, trifluoromethyl | Reactive moieties |

| Pharmacological Class | Synthetic chromene derivative | Biological classification |

| Electronic Nature | Push-pull system | Electronic characteristics |

Properties

IUPAC Name |

7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O5/c1-23-12-9-8-11-13(22)16(25-10-6-4-3-5-7-10)17(18(19,20)21)26-14(11)15(12)24-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCNJBYIWZWLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315233-82-0 | |

| Record name | 7,8-DIMETHOXY-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

7,8-Dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, with the CAS number 315233-82-0, is a synthetic compound belonging to the chromenone class. Its unique structural features, particularly the trifluoromethyl group and methoxy substitutions, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its anti-cancer properties, enzyme inhibition capabilities, and overall pharmacological relevance.

The molecular formula of this compound is with a molecular weight of approximately 366.288 g/mol. Key physical properties include:

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 410.6 ± 45.0 °C at 760 mmHg

- LogP : 5.68, indicating significant lipophilicity which may enhance membrane permeability and biological activity .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:

Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown activity against prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells.

- Mechanism of Action : The compound is hypothesized to inhibit tubulin polymerization, a critical process for cancer cell division. In vitro studies have demonstrated that related compounds can induce cell cycle arrest and apoptosis in cancer cells by activating caspase pathways .

Enzyme Inhibition

The trifluoromethyl group enhances the interaction of the compound with various enzymes:

- Cholinesterases : Compounds similar to this compound have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 μM to 20 μM .

- Cyclooxygenase and Lipoxygenase : Studies have indicated potential inhibitory effects on COX-2 and lipoxygenases (LOX), which are relevant in inflammatory processes .

Case Studies

A few notable studies highlight the biological potential of this compound:

- Cytotoxicity Against Cancer Cell Lines :

- Inhibition of Tubulin Polymerization :

Data Table: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7, A549 | 0.01 - 0.05 µM | Induction of apoptosis via caspase activation |

| Enzyme Inhibition | AChE, BChE | ~10 - 20 µM | Competitive inhibition |

| Inhibition of COX/LOX | COX-2, LOX | Moderate activity | Enzyme inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, the following table compares it with structurally related chromen-4-one derivatives:

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group at position 2 is a common feature in bioactive compounds, contributing to metabolic resistance and hydrophobic interactions . Phenoxy vs. Hydroxy/Methoxy at Position 3: The phenoxy group in the target compound introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to smaller substituents like hydroxy or methoxy .

Synthetic Accessibility: Compounds with hydroxy groups (e.g., 20i) often require demethylation steps using reagents like boron tribromide, yielding 35–57% , whereas methoxy/phenoxy derivatives are synthesized via alkylation or nucleophilic substitution .

Physicochemical Properties: Polar groups (e.g., hydroxy, acetoxy) improve solubility but may reduce membrane permeability. The target compound’s phenoxy and CF₃ groups likely favor lipophilicity, critical for blood-brain barrier penetration or intracellular targeting .

Biological Performance :

- Acetoxy derivatives (e.g., 5,7,8-triacetoxy) show potent anticancer activity, suggesting that substituent electronegativity and hydrolytic stability influence efficacy . The target compound’s lack of polar groups may limit solubility but enhance stability in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted chalcones or Claisen-Schmidt condensation. For example, analogous chromenones are synthesized using NaOH/ethanol with hydrogen peroxide (30%) to facilitate oxidation (e.g., formation of 3-hydroxy-4H-chromen-4-one derivatives) . Optimization includes adjusting solvent polarity (e.g., DMF for propargylation reactions) and stoichiometric ratios of reagents like propargyl bromide and K₂CO₃ for regioselective functionalization .

Q. How can X-ray crystallography validate the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) is standard. Key parameters include data-to-parameter ratios >13.8 and R-factors <0.04 for high precision. For chromene derivatives, non-planar chromene units (r.m.s. deviation ~0.199 Å) require careful refinement of torsion angles .

Q. What spectroscopic techniques are critical for characterizing substituent effects in this chromenone?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To resolve methoxy (δ 3.7–3.9 ppm) and trifluoromethyl (δ 120–125 ppm for ¹⁹F) groups.

- HRMS : For exact mass verification (e.g., [M+H]⁺ with <2 ppm error) .

- IR : To confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this chromenone be addressed?

- Methodological Answer : Computational modeling (e.g., DFT) predicts electron density distribution, guiding substituent placement. Experimental approaches include solvent tuning (e.g., DMF for polar intermediates) and electrochemical activation of C(sp³)-H bonds for functionalization at the 3-position .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for derivatives with flexible substituents?

- Methodological Answer : For dynamic structures (e.g., rotating phenoxy groups), use:

- VT-NMR : To study temperature-dependent conformational changes.

- Hirshfeld surface analysis : Validates intermolecular interactions (e.g., C–H⋯O) observed in crystallography .

- Molecular docking : Aligns experimental data with computational predictions of steric/electronic effects .

Q. How can bioactivity assays be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer : Prioritize targets based on structural analogs (e.g., 4H-chromenes with anticancer or antibacterial activity). Use:

- MIC assays : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Apoptosis assays : Flow cytometry for caspase-3 activation in cancer cell lines .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and XRD data for substituent orientations?

- Methodological Answer : Discrepancies may arise from solution vs. solid-state conformers. Resolve via:

- NOESY/ROESY : Detects through-space correlations in solution.

- Torsion angle validation : Compare XRD-derived angles (e.g., C7–C8–C9–N2 = −169.2° in similar compounds) with computational models .

Experimental Design

Q. What computational tools are recommended for predicting physicochemical properties (e.g., logP, pKa)?

- Methodological Answer : Use ChemAxon or ACD/Labs to estimate:

- logP : ~3.5 (based on trifluoromethyl and methoxy groups) .

- pKa : ~5.66 for phenolic -OH groups, adjusted by electron-withdrawing substituents .

Q. How to optimize reaction conditions for scale-up without compromising purity?

- Methodological Answer : Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.